Cas no 166870-73-1 (Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI))

Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI) structure
166870-73-1 structure
Product Name:Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI)
Numéro CAS:166870-73-1
Le MF:C54H80O18
Mégawatts:1017.2022190094
CID:214094
Update Time:2024-03-01

Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-(2-methyl-2-butenoate), [3b,12b(Z),14b,17a,20S]-
    • 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate],(3b,12b,14b,17a,20S)- (9CI)
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&reg
    • Stavaroside A
    • CID 101923687
    • Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI)
    • Piscine à noyau: 1S/C54H80O18/c1-12-28(2)47(57)70-39-27-38-50(7)20-19-35(24-34(50)18-21-53(38,60)54(61)23-22-52(59,51(39,54)8)32(6)68-48(58)33-16-14-13-15-17-33)69-40-25-36(62-9)44(30(4)65-40)71-41-26-37(63-10)45(31(5)66-41)72-49-43(56)46(64-11)42(55)29(3)67-49/h12-18,29-32,35-46,49,55-56,59-61H,19-27H2,1-11H3/b28-12+/t29-,30-,31-,32+,35+,36+,37+,38-,39-,40+,41+,42-,43-,44-,45-,46-,49+,50+,51-,52-,53+,54-/m1/s1
    • La clé Inchi: VNPWBOBXORHSDJ-TWPMGTLBSA-N
    • Sourire: O[C@]12CC[C@@]([C@H](C)OC(C3C=CC=CC=3)=O)([C@@]1(C)[C@@H](C[C@@H]1[C@@]3(C)CC[C@@H](CC3=CC[C@@]21O)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](C)O1)O)OC)O)OC)OC)OC(/C(=C/C)/C)=O)O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 5
  • Nombre de récepteurs de liaison hydrogène: 18
  • Comptage des atomes lourds: 72
  • Nombre de liaisons rotatives: 16
  • Complexité: 1980
  • Surface topologique des pôles: 237

Propriétés expérimentales

  • Dense: 1.30±0.1 g/cm3(Predicted)
  • Point d'ébullition: 971.0±65.0 °C(Predicted)
  • Le PKA: 12.89±0.70(Predicted)

Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI) Littérature connexe

Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif